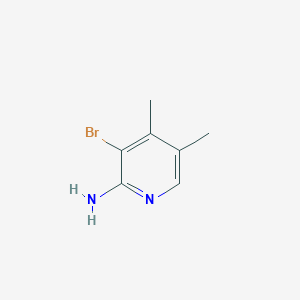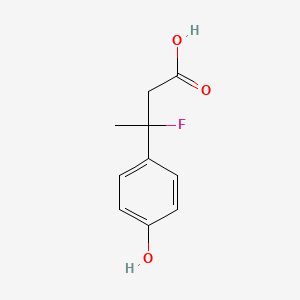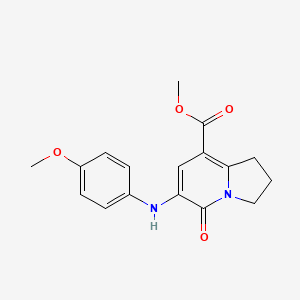
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a methoxyphenylamino group and a tetrahydroindolizine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is unique due to its indolizine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
612065-19-7 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
methyl 6-(4-methoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-22-12-7-5-11(6-8-12)18-14-10-13(17(21)23-2)15-4-3-9-19(15)16(14)20/h5-8,10,18H,3-4,9H2,1-2H3 |
InChIキー |
JEPZRGVALVFJRK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
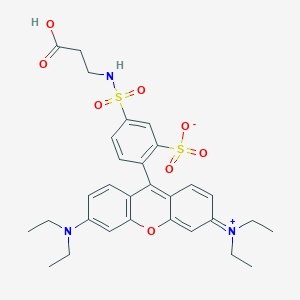

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
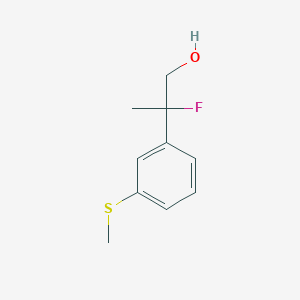
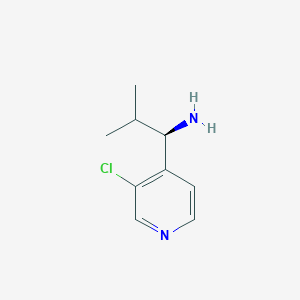

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

